molecular formula C10H9N3O2S B1394233 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine CAS No. 637354-25-7

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Cat. No. B1394233
M. Wt: 235.26 g/mol
InChI Key: YOORFANBYYVNMQ-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine” is a compound with the molecular formula C10H9N3O2S . It was derived from 2-(methylthio)-4-(pyridin-3-yl)pyrimidine .


Synthesis Analysis

The compound was synthesized from 2-(methylthio)-4-(pyridin-3-yl)pyrimidine . Other pyridin-3-yl-pyrimidin-2-yl derivatives have been synthesized using methods such as using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The crystal structure of the compound is monoclinic, with the space group C2/c. The unit cell parameters are: a = 5.4625 (8) Å, b = 10.8235 (16) Å, c = 17.520 (3) Å, α = 90º, β = 97.460 (3)º, γ = 90º, V = 1027.1 (3) Å3, Z = 4, Mr = 235.00, Dc = 1.521 g/cm3, μ = 0.300 mm-1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.00 g/mol. The crystal density is 1.521 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Microwave-Assisted Synthesis : Microwave-assisted solution-phase methods have been developed for efficiently synthesizing 2-amino-4-arylpyrimidine derivatives, including steps that involve the generation of 2-methylsulfonyl-pyrimidines. These pyrimidines serve as precursors for creating a variety of 2-substituted pyrimidines, demonstrating the versatility of 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine in chemical synthesis (Matloobi & Kappe, 2007).

Novel Compound Synthesis

  • Synthesis of Derivatives : A study detailed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. The process involved N-oxidation of 2,3-lutidine and a series of reactions leading to the final compound. This process highlights the role of similar compounds in the synthesis of medically relevant substances (Gilbile, Bhavani & Vyas, 2017).

Coordination Complexes and Reactions

  • Solvothermal Reactions : Research on solvothermal reactions between 2-ppds (a related disulfide compound) and ZnX2 in a mixed solvent demonstrated the generation of various coordination complexes. This study provides insight into the chemical behavior and potential applications of similar pyrimidine-based compounds in creating unique molecular structures (Zhu, Deng & Xu, 2017).

Chemical Reactivity and Analysis

  • Reactivity and Synthesis : A study on the reactivity of S–S bonds promoted by metal coordination revealed diverse in situ reactions, such as S-oxidation and bond scission. This research is significant for understanding the chemical behavior and potential applications of compounds with similar structures (Zhu, Li, Xu, Gou, 2010).

Green Chemistry and Synthesis Optimization

  • Mild Synthesis Methods : Research focused on synthesizing 4,6-dimethyl-2-(methylsulfonyl) pyrimidine using environmentally friendly processes. This study contributes to the understanding of green chemistry approaches in synthesizing compounds related to 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine (Hongbin, 2011).

properties

IUPAC Name

2-methylsulfonyl-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-16(14,15)10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORFANBYYVNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Synthesis routes and methods

Procedure details

A solution of 2-methylsulfanyl-4-pyridin-3-yl-pyrimidine (1.18 g, 5.81 mmol) in MeOH (45 ml) was cooled at 0° C., then an aqueous solution of oxone (10.7 g, 17.45 mmol in 45 ml of water) was slowly added. After stirring 1.5 hours at room temperature, the mixture was basified with 5% NaHCO3 and the product was extracted with ethyl acetate. The organic phase was dried (Na2SO4) and evaporated to give 846 mg of the title compound that was used in the next step without further purification (61% yield).
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wang, P Sun, Y Chen, H Yao, S Wang - Scientific Reports, 2018 - nature.com
Hepatocellular carcinoma (HCC) is the second leading cause of cancer-related mortality globally. Because most patients are diagnosed at advanced stages of the disease, multi-…
Number of citations: 24 www.nature.com
SG Tang, JQ Wang, C Guo - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the molecule of the title compound, C21H22N4O3, the pyrimidine ring is oriented at dihedral angles of 0.51 (3) and 50.76 (3) to the pyridine and benzene rings, respectively. In the …
Number of citations: 7 scripts.iucr.org
ZX Niu, YT Wang, JF Sun, P Nie, P Herdewijn - European Journal of …, 2023 - Elsevier
Myeloid leukemia denotes a hematologic malignancy characterized by aberrant proliferation and impaired differentiation of blood progenitor cells within the bone marrow. Despite the …
Number of citations: 4 www.sciencedirect.com
H Dong, HB Zhu - Asian Journal of Chemistry, 2010 - Asian Journal of Chemistry
Number of citations: 0

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